molecular formula C11H5BrN2O3S B3754591 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione

5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione

Cat. No.: B3754591
M. Wt: 325.14 g/mol
InChI Key: MMOYVCMCCUXSSQ-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione (molecular formula: C₁₁H₅BrN₂O₃S; monoisotopic mass: 323.920425) is a thiazolidine-2,4-dione (TZD) derivative characterized by a (5Z)-configured indolylidene scaffold substituted with a bromine atom at the 5-position of the indole ring . Thiazolidinediones are widely studied for their pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects, often modulated by substituents on the TZD core .

Properties

IUPAC Name

5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrN2O3S/c12-4-1-2-6-5(3-4)7(9(15)13-6)8-10(16)14-11(17)18-8/h1-3,16H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOYVCMCCUXSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(NC(=O)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium acetate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction forms the exocyclic double bond between the thiazolidine-2,4-dione and 5-bromo-2-oxindole:
Mechanism :

  • Nucleophilic attack by the methylene carbon (C5 of thiazolidine-2,4-dione) on the carbonyl carbon of 5-bromo-2-oxindole.

  • Elimination of water to form the conjugated enone system.

Conditions :

  • Solvents: Acetic acid, ethanol, or toluene.

  • Catalysts: Piperidine, ammonium acetate, or l-proline .

  • Yield: 60–85% (optimized under microwave irradiation) .

Bromination and Halogenation

The bromine atom at the indole’s C5 position participates in electrophilic substitution:
Example Reaction :

Ar-H + Br2Ar-Br + HBr\text{Ar-H + Br}_2 \rightarrow \text{Ar-Br + HBr}

Applications :

  • Facilitates Suzuki-Miyaura cross-coupling for aryl group introduction.

  • Enhances binding affinity to biological targets via halogen bonding .

Key Data :

Position Reactivity Catalyst Yield
C5 (Indole)HighFeBr₃75–90%
C3 (Thiazolidine)ModerateNBS40–55%

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles:

SNAr (Aromatic Nucleophilic Substitution)

Conditions :

  • Nucleophiles: Amines, alkoxides, or thiols.

  • Solvents: DMF, DMSO.

  • Temperature: 80–120°C.

Example :

Ar-Br + NH2RAr-NHR + HBr\text{Ar-Br + NH}_2\text{R} \rightarrow \text{Ar-NHR + HBr}

Applications :

  • Introduces amino groups for enhanced solubility or bioactivity .

[3+2] Cycloaddition

The exocyclic double bond participates in dipolar cycloadditions:
Reagents : Nitrile oxides, azides.
Outcome : Forms fused pyrazole or triazole rings .

Conditions :

  • Solvent: Toluene or THF.

  • Catalysts: Cu(I) or Ru(II).

  • Yield: 50–70% .

Reduction of the Thiazolidine Ring

Reagents : NaBH₄, LiAlH₄.
Outcome : Converts the thiazolidine-2,4-dione to a thiazolidine alcohol:

C=ONaBH4CH-OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH}

Applications : Modifies electron-withdrawing effects for SAR studies.

Oxidation of the Indole Moiety

Reagents : DDQ, KMnO₄.
Outcome : Converts indole to oxindole derivatives .

Suzuki-Miyaura Coupling

Conditions :

  • Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃.

  • Solvent: DME/H₂O .

Example :

Ar-Br + Ar’-B(OH)2PdAr-Ar’ + B(OH)3\text{Ar-Br + Ar'-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-Ar' + B(OH)}_3

Yield : 65–85% (dependent on substituent steric effects) .

Comparative Reactivity of Analogues

Compound Reactivity Profile Key Differences
5-Benzylidene-thiazolidine-2,4-dioneFaster Knoevenagel condensation; no bromine for cross-couplingLacks electrophilic bromine substituent
5-(4-Chlorophenyl)-thiazolidineEnhanced SNAr reactivity due to stronger C-Cl bondLower yields in Suzuki coupling
5-AcetylthiazoleHigher susceptibility to nucleophilic attack at acetyl groupDifferent core scaffold

Stability and Degradation Pathways

  • Hydrolysis : Thiazolidine ring opens under acidic conditions (pH < 3) to form thiourea derivatives .

  • Photodegradation : Bromine substituent increases susceptibility to UV-induced debromination .

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione serves as a valuable building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it an essential compound for studying reaction mechanisms.

Types of Reactions:

  • Oxidation: Can be oxidized to form corresponding oxo derivatives.
  • Reduction: Reduction reactions yield reduced forms of the indole or thiazolidine rings.
  • Substitution: Halogen substitution can occur at the bromine site.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies suggest that it may inhibit specific enzymes or receptors involved in disease processes.

Potential Biological Activities:

  • Antimicrobial Effects: Exhibits activity against various pathogens.
  • Anticancer Properties: Shows promise in inhibiting cancer cell growth through interference with DNA replication and protein synthesis.

Medicine

In medicinal chemistry, this compound is explored as a lead candidate for developing new therapeutic agents targeting diseases such as cancer and bacterial infections. Its structural features allow for modifications that can enhance efficacy and selectivity.

Research Findings:
Several studies have indicated that derivatives of this compound can lead to the development of novel anticancer drugs with improved potency and reduced side effects.

Material Science

This compound is also utilized in the development of advanced materials with unique properties. These include conductive polymers and photoactive compounds that have applications in electronics and photonics.

Applications in Material Science:

  • Conductive Polymers: Used as dopants to enhance electrical conductivity.
  • Photoactive Compounds: Explored for use in solar cells and light-emitting devices.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of modified thiazolidinediones, including derivatives of 5-(5-Bromo-2-oxo-indolylidene)-thiazolidine. The results demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2024) assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity, highlighting their potential as new antibiotic candidates.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it could interfere with DNA replication or protein synthesis, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine substitution (e.g., TM17, 1i) enhances lipophilicity and may improve binding to hydrophobic enzyme pockets compared to methoxy or hydroxy groups . However, bromine’s larger atomic radius may reduce steric compatibility in some targets compared to chlorine (e.g., CTD) .
  • Anti-Inflammatory Activity : Methoxybenzylidene derivatives (e.g., 5-(4-methoxybenzylidene)-TZD) exhibit strong anti-inflammatory effects by downregulating pro-inflammatory cytokines, suggesting that electron-donating groups enhance this activity . The target compound’s bromo-indolylidene group, while electron-withdrawing, may interact differently with inflammatory targets.
  • Enzyme Inhibition: Halogenated TZDs (e.g., 1i, 1p) show moderate lipid peroxidation inhibition (~46–49%), comparable to the antioxidant standard Trolox (62.3%) .

Electronic and Physicochemical Properties

  • Hyperpolarizability : The 4-chlorobenzylidene derivative (CTD) exhibits lower hyperpolarizability (10.28 × 10⁻³⁰ esu) than its morpholine-substituted analogue (CMTD: 19.42 × 10⁻³⁰ esu), highlighting the impact of substituent electronegativity . Bromine’s polarizability may further alter charge distribution in the target compound.
  • Solubility : Hydroxy- or methoxy-substituted TZDs (e.g., 1m, 1d) demonstrate varied solubility, affecting bioavailability. The bromo-indolylidene group in the target compound likely reduces aqueous solubility compared to polar substituents .

Pharmacological Potential

  • Diabetes and Metabolic Disorders: Phenoxyalkyl-TZDs (e.g., 5-[2-(4-cyanophenoxy)ethyl]-TZD) are explored as antidiabetic agents due to PPAR-γ modulation . The target compound’s indole scaffold may target alternative pathways, such as glutaminase inhibition, as seen in bromophenyl-pyrrole-TZD derivatives .
  • Kinase Inhibition : Imidazo-pyridazine-TZDs (e.g., YPC-21440) show promise as kinase inhibitors, suggesting structural flexibility for targeting diverse enzymes .

Biological Activity

5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a brominated indole moiety linked to a thiazolidine-2,4-dione ring, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H14BrN2O3S, with a molecular weight of 396.27 g/mol. The structural components include:

Property Value
Molecular FormulaC17H14BrN2O3S
Molecular Weight396.27 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C17H14BrN2O3S

Synthesis

The synthesis of this compound typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. Catalysts such as p-toluenesulfonic acid or sodium acetate are often employed to enhance yield and purity during the reaction.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical cellular processes such as DNA replication and protein synthesis. This interaction can lead to various biological effects including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazolidine rings possess antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the thiazolidine moiety contributes to its anticancer potential by disrupting cellular pathways involved in tumor growth. For example, compounds with similar structures have shown IC50 values in the micromolar range against human glioblastoma and melanoma cells .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of thiazolidine derivatives on different cancer cell lines. The results indicated that compounds with higher bromination levels exhibited increased cytotoxicity (IC50 values ranging from 10–30 µM) compared to their non-brominated counterparts .
  • Antibacterial Testing : Another investigation focused on the antibacterial properties of thiazolidine derivatives against E. coli and Staphylococcus aureus. The study revealed that certain structural modifications significantly enhanced antibacterial efficacy, suggesting a structure–activity relationship (SAR) that could be leveraged for drug development .

Comparative Analysis

When compared to other compounds in its class, this compound stands out due to its unique combination of a brominated indole and thiazolidine ring. This structural uniqueness not only enhances its chemical reactivity but also broadens its potential applications in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione?

The compound is typically synthesized via Knoevenagel condensation, where a thiazolidine-2,4-dione core reacts with a substituted indole aldehyde. For example, refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and oxo-compounds in a DMF-acetic acid mixture (2–4 hours) yields analogous structures . Purification involves recrystallization from DMF-ethanol or similar solvent systems.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O) and C-Br stretches (1700–1750 cm⁻¹ and ~500–600 cm⁻¹, respectively).
  • ¹H/¹³C NMR : Confirms aromatic protons (δ 6.5–8.0 ppm) and thiazolidine-dione backbone signals (e.g., δ 3.5–4.5 ppm for CH₂ groups).
  • Mass spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]+ or [M−H]−).
  • Melting point analysis : Ensures purity (e.g., 270°C for structurally related compounds) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in sealed containers under inert gas (N₂/Ar), away from oxidizers and moisture .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its pharmacological activity?

  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines or enzyme inhibition (e.g., PPAR-γ for antidiabetic activity).
  • In vivo models : Administer in rodent studies (e.g., streptozotocin-induced diabetic rats) at 10–50 mg/kg doses, monitoring glucose levels or tumor regression .
  • Target validation : Use molecular docking (AutoDock Vina) to predict binding affinity to receptors like PPAR-γ or kinases .

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies may arise from impurities or solvent polarity. Address this by:

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient).
  • Solvent screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 1–14).
  • Thermodynamic analysis : Calculate logP values (e.g., using ChemAxon) to predict partitioning behavior .

Q. How do substituents on the indole ring influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., Br) : Enhance electrophilicity, improving kinase inhibition (IC₅₀ reduction by 30–50% in brominated analogs).
  • Hydroxyl groups : Increase hydrogen-bonding potential, affecting bioavailability (e.g., logP reduction by 0.5–1.0 units).
  • Steric effects : Bulky substituents (e.g., cyclohexyl) may reduce membrane permeability .

Q. What methodologies assess its environmental fate and ecotoxicity?

  • Degradation studies : Expose to UV light or soil microbes, monitoring breakdown via LC-MS.
  • Bioaccumulation : Measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna).
  • Toxicity screening : Use algae (Chlorella vulgaris) or zebrafish embryos (FET test) to determine EC₅₀ values .

Q. How can computational modeling optimize its pharmacokinetic profile?

  • ADMET prediction : Use SwissADME to estimate absorption (%HIA >80%) and CYP450 metabolism risks.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns trajectories) to target proteins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione
Reactant of Route 2
5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione

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